molecular formula CF3O3S- B1224126 Trifluoromethanesulfonate CAS No. 37181-39-8

Trifluoromethanesulfonate

Cat. No.: B1224126
CAS No.: 37181-39-8
M. Wt: 149.07 g/mol
InChI Key: ITMCEJHCFYSIIV-UHFFFAOYSA-M
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Description

Triflate is an organosulfonate oxoanion resulting from the removal of a proton from the sulfonic acid group of triflic acid. It is a conjugate base of a triflic acid.

Properties

CAS No.

37181-39-8

Molecular Formula

CF3O3S-

Molecular Weight

149.07 g/mol

IUPAC Name

trifluoromethanesulfonate

InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/p-1

InChI Key

ITMCEJHCFYSIIV-UHFFFAOYSA-M

SMILES

C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-]

Synonyms

AgOTf cpd
Al(OTf)3
aluminum triflate
As(otf)2
cerium triflate
Cu(OTf)2
cupric trifluoromethanesulfonate
Eu(OTf)3
In(OTf)3
indium triflate
mercury(II) trifluoromethanesulfonate
samarium triflate
silver triflate
silver trifluoromethanesulfonate
TFMSA cpd
triflic acid
trifluoromethanesulfonate
trifluoromethanesulfonic acid
trifluoromethanesulfonic acid, aluminum salt
trifluoromethanesulfonic acid, barium salt
trifluoromethanesulfonic acid, cerium (+3) salt
trifluoromethanesulfonic acid, cupric salt
trifluoromethanesulfonic acid, indium salt
trifluoromethanesulfonic acid, lanthanum (+3) salt
trifluoromethanesulfonic acid, lithium salt
trifluoromethanesulfonic acid, samarium salt
trifluoromethanesulfonic acid, silver (+1) salt
trifluoromethanesulfonic acid, zinc salt
zinc triflate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)quinolin-8-yl trifluoromethanesulfonate (0.040 g, 0.10 mmol), 3-methylpiperidine (0.016 mL, 0.13 mmol), cesium carbonate (0.050 g, 0.15 mmol), Pd2dba3 (0.005 g, 0.005 mmol) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.006 g, 0.01 mmol) were added to minimal degassed toluene and heated to 92° C. overnight in a sealed tube. After stirring overnight, DCM was added, and solids removed through filtration (Waters filter), followed by concentration in vacuo. The crude mixture was then purified by flash column chromatography (gradient elution of 6% NH4 in MeOH/DCM). The desired product was isolated, along with triflate starting material. The mixture was then treated with 3 N HCl aqueous at 95° C. overnight. The reaction was then cooled and solids removed by filtration. The filtrate was purified by flash column chromatography (gradient elution of 6% NH4 in MeOH/DCM (Rf˜0.1 in 6% NH4 in MeOH (5%) and DCM (95%)). The desired product was isolated as a yellow solid, 0.005 g (15% yield). MS ESI (+) m/z 344.3 (M+1) detected.
Name
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)quinolin-8-yl trifluoromethanesulfonate
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
0.016 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.006 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a room temperature solution of (R)-5-(3-fluoro-phenyl)-morpholine-3-thione (128 mg, 0.61 mmol) in methylene chloride (5 mL) under N2 atmosphere was added methyl triflate (0.2 mL, 1.77 mmol). The reaction mixture was stirred at room temperature for 30 minutes, then concentrated under reduced pressure to give crude (R)-3-(3-fluoro-phenyl)-5-methylsulfanyl-3,6-dihydro-2H-[1,4]oxazine as a triflate salt, which was used directly without further purification.
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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COC(=O)c1ccc([N+](C)(C)C)c(F)c1
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reactant
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanesulfonate
Reactant of Route 2
Trifluoromethanesulfonate
Reactant of Route 3
Trifluoromethanesulfonate

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